REACTION_CXSMILES
|
[OH-].[Na+].[I:3][C:4]1[C:9]2[C:10](=[O:15])[O:11][C:12](=O)[NH:13][C:8]=2[CH:7]=[CH:6][CH:5]=1>CO.[OH-].[Na+]>[NH2:13][C:8]1[CH:7]=[CH:6][CH:5]=[C:4]([I:3])[C:9]=1[C:10]([O:11][CH3:12])=[O:15] |f:0.1,4.5|
|
Name
|
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
18.5 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=CC2=C1C(OC(N2)=O)=O
|
Name
|
|
Quantity
|
31 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
catalyst
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirring at 60° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated
|
Type
|
WASH
|
Details
|
The ethyl acetate was washed successively with water, brine, dilute aqueous sodium hydroxide, and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over MgSO4
|
Type
|
FILTRATION
|
Details
|
the ethyl acetate was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)OC)C(=CC=C1)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.9 g | |
YIELD: PERCENTYIELD | 78.4% | |
YIELD: CALCULATEDPERCENTYIELD | 78.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |